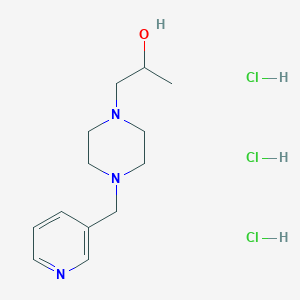
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been identified as a promising candidate for the treatment of various mental health disorders.
Applications De Recherche Scientifique
Leukemia Treatment
Imatinib, a molecule structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is crucial for many cellular functions, including cell signaling, growth, and division. Any disruption in this process can lead to conditions like leukemia.
Antifungal Applications
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . These compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . Antifungal agents are crucial in treating fungal infections, which can be particularly dangerous for individuals with weakened immune systems.
Antibacterial Applications
The cinnoline nucleus and its derivatives, which include molecules similar to “1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride”, have been found to exhibit antibacterial properties . Antibacterial agents are used to prevent the growth of bacteria and treat bacterial infections.
Antitumor Applications
Compounds with a cinnoline nucleus have also shown potential as antitumor agents . They can inhibit the growth of tumor cells, making them a potential option for cancer treatment.
Anti-Inflammatory Applications
Cinnoline derivatives have also been found to exhibit anti-inflammatory properties . Anti-inflammatory agents can reduce inflammation and swelling, providing relief for conditions like arthritis and other inflammatory diseases.
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are used in the treatment of diseases like Alzheimer’s and myasthenia gravis.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been reported to inhibit serotonin (5-ht) reuptake .
Biochemical Pathways
Similar compounds have been reported to affect the serotonin (5-ht) reuptake pathway .
Pharmacokinetics
A compound with a similar structure was reported to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity .
Action Environment
Similar compounds have been reported to be stable in human liver microsomes, suggesting that they may be stable in various physiological environments .
Propriétés
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-5-7-16(8-6-15)11-13-3-2-4-14-9-13;;;/h2-4,9,12,17H,5-8,10-11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXPWPXFOTHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CN=CC=C2)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


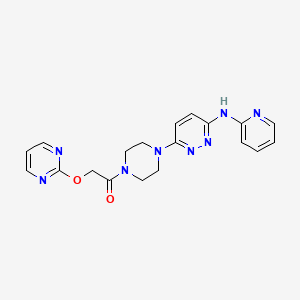
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)
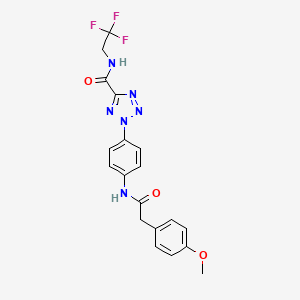
![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)


![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone](/img/structure/B2601633.png)
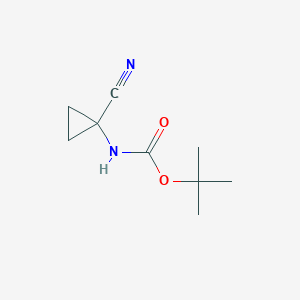
![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)
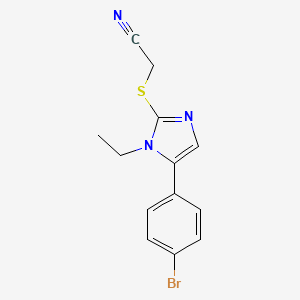
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)